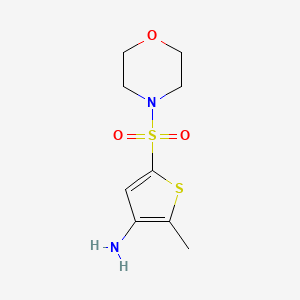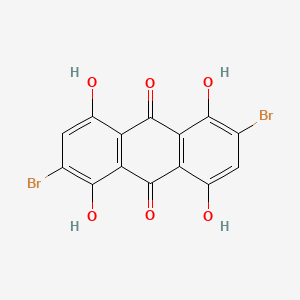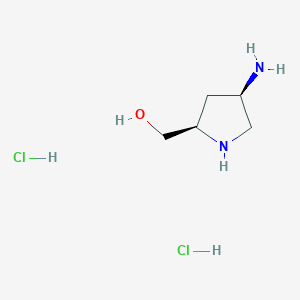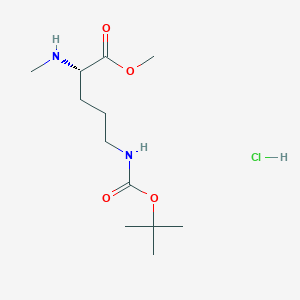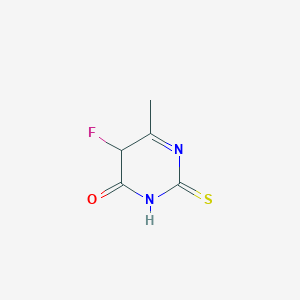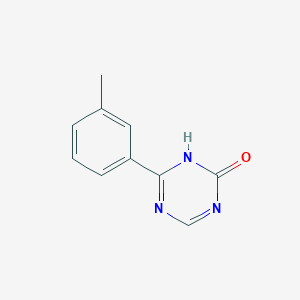
6-(3-Methylphenyl)-1,3,5-triazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between m-toluidine and cyanuric chloride in the presence of a base such as sodium hydroxide can yield the desired triazine derivative. The reaction typically requires refluxing the mixture in an organic solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine amines.
科学研究应用
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can serve as intermediates in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of antimicrobial and anticancer agents.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of agrochemicals, dyes, and polymers, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 4-(m-Tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and specificity are essential to elucidate its exact mechanism of action.
相似化合物的比较
Similar Compounds
4-(p-Tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with a para-substituted tolyl group.
4-(o-Tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with an ortho-substituted tolyl group.
1,3,5-Triazine-2,4,6-trione: A triazine derivative with three carbonyl groups.
Uniqueness
4-(m-Tolyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
61708-99-4 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC 名称 |
6-(3-methylphenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3O/c1-7-3-2-4-8(5-7)9-11-6-12-10(14)13-9/h2-6H,1H3,(H,11,12,13,14) |
InChI 键 |
ZZWOMYLGLDATRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



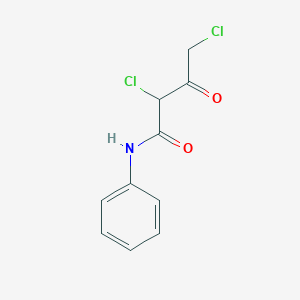
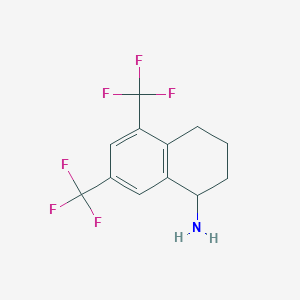
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

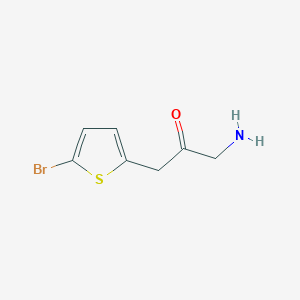
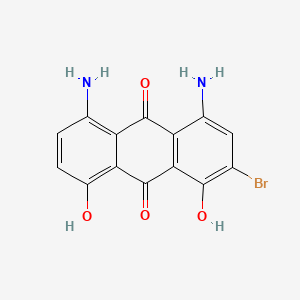
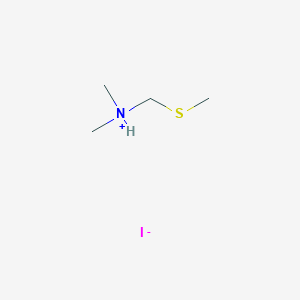
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
